Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
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Overview
Description
Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of imidazole and isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or additives such as HOAc or KOAc . The reaction conditions often include heating the mixture at 100°C for 8-16 hours in solvents like TFE (trifluoroethanol) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective synthesis are emphasized, including the use of metal-free radical relay addition/cyclization strategies .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as Rhodium or Palladium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo(2,1-a)isoquinolines, which can exhibit different biological activities .
Scientific Research Applications
Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including anticancer and antibacterial properties.
Industry: Used in the development of functional materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of topoisomerase I, leading to DNA damage in cancer cells. Additionally, it can modulate protein kinases, affecting various signaling pathways .
Comparison with Similar Compounds
Benzimidazo(2,1-a)isoquinoline: Shares structural similarities but differs in biological activity and synthesis routes.
Isoquinoline-Fused Benzimidazoles: These compounds also exhibit significant biological activities but have different synthetic protocols and applications.
Uniqueness: Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its specific structural features that allow for diverse chemical modifications and its broad range of biological activities .
Properties
CAS No. |
87773-10-2 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-9,12H,10-11H2 |
InChI Key |
CPBGAKDACNKZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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